molecular formula C11H13F3N2 B8268664 (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine

(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine

Cat. No.: B8268664
M. Wt: 230.23 g/mol
InChI Key: UIQDBROPCRKVQI-SSDOTTSWSA-N
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Description

(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and various nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine is unique due to its specific combination of the trifluoromethyl group, pyridine ring, and cyclopropanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c1-7(16-9-3-4-9)10-5-2-8(6-15-10)11(12,13)14/h2,5-7,9,16H,3-4H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQDBROPCRKVQI-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)C(F)(F)F)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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